Fmoc-Cys(Acm)-OH
Overview
Description
“Fmoc-Cys(Acm)-OH” is an Fmoc protected cysteine derivative . It is also known as N-α-Fmoc-S-acetamidomethyl-L-cysteine . The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides, or oxidatively with Tl (III) or I2 to generate cystinyl peptides .
Synthesis Analysis
“Fmoc-Cys(Acm)-OH” is usually used in the synthesis of peptides with disulfide bridges . The Acm group can be removed and the disulfide bond formed simultaneously by using iodine . Following Fmoc-SPPS, Acm can be converted on resin into the S-carbomethoxysulfenyl (Scm) group. Scm is cleaved by reduction with DTT, treatment with thiols yields unsymmetrical disulfides .Molecular Structure Analysis
The molecular formula of “Fmoc-Cys(Acm)-OH” is C21H22N2O5S . Its molecular weight is 414.48 g/mol .Chemical Reactions Analysis
The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides, or oxidatively with Tl (III) or I2 to generate cystinyl peptides .Physical And Chemical Properties Analysis
“Fmoc-Cys(Acm)-OH” appears as a white to slight yellow to beige powder . Its melting point is 147-150 °C .Scientific Research Applications
Peptide Synthesis : Fmoc-Cys(Acm)-OH demonstrates excellent synthesis characteristics in solid-phase peptide synthesis. It is particularly effective in synthesizing peptides with protected thiol groups, as shown in the synthesis of Somatostatin (McCurdy, 1989).
Microwave-Assisted Peptide Synthesis : This derivative plays a role in microwave-assisted peptide synthesis, enabling the synthesis of peptides like oxytocin analogues in water-based, environmentally friendly conditions with low levels of racemization (Hojo et al., 2013).
Cysteine Derivative Synthesis : It is used in the convenient synthesis of N-fluorenylmethoxycarbonyl-N,S-dimethyl-L-Cysteine, characterized by a two-step procedure from (R)-thiazolidine-4-carboxylic acid (Liu, Tang, & Jiang, 2002).
Coupling Protocols in Peptide Synthesis : Fmoc-Cys(Acm)-OH is essential in optimized coupling protocols for incorporating cysteine derivatives during Fmoc-SPPS, which is crucial for reducing racemization in cysteine-containing peptides (Loidl et al., 2009).
Development of Acid-Labile Cys-Protecting Groups : This derivative is part of research to address gaps in acid-labile Cys-protecting groups in Fmoc/tBu strategy for peptide synthesis, enhancing the stability of peptides against TFA and aiding in the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).
Solid Phase Synthesis of Gene Delivery Systems : It is utilized in the solid-phase synthesis of perfluoroalkylated dimerizable detergents, used as gene delivery systems, demonstrating its application in biotechnology (Guilloteau et al., 2009).
Phytochelatin Synthesis : Fmoc-Cys(Acm)-OH plays a role in the synthesis of phytochelatins, essential peptides in plants, by the continuous flow solid phase method, indicating its utility in biochemical and agricultural research (Chen & Hemmasi, 1993).
Development of Antibacterial Composite Materials : The derivative is involved in the development of antibacterial and anti-inflammatory biomedical materials, highlighting its potential in medical applications (Schnaider et al., 2019).
Molecular Recognition in Water : Fmoc-Cys(Acm)-OH is used in studies for molecular recognition of amino acids in water, particularly in the context of covalent imprinting of cysteine, demonstrating its significance in analytical chemistry (Burri & Yu, 2015).
Hybrid Nanomaterials : It contributes to the development of hybrid hydrogels incorporating functionalized single-walled carbon nanotubes, indicating its role in nanotechnology and materials science (Roy & Banerjee, 2012).
Safety And Hazards
properties
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYOORPUGPKAP-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235368 | |
Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(Acm)-OH | |
CAS RN |
86060-81-3 | |
Record name | S-[(Acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86060-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086060813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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